3-ethylcyclobutan-1-ol, Mixture of diastereomers
Description
3-Ethylcyclobutan-1-ol is a cyclobutanol derivative with an ethyl substituent at the 3-position of the cyclobutane ring. Diastereomers arise in such compounds when multiple stereogenic elements (e.g., chiral centers or restricted rotation) exist. These isomers exhibit distinct physical properties (e.g., melting/boiling points, solubility) and can be separated via methods like chromatography or derivatization .
The synthesis of diastereomeric mixtures often involves catalytic processes or stereoselective reactions. For example, in , a cobalt-salen catalyst yielded a diastereomeric ratio (trans:cis = 5.5:1) for a cyclopentane derivative, highlighting how reaction conditions influence stereochemical outcomes .
Properties
IUPAC Name |
3-ethylcyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-5-3-6(7)4-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZYHUWOVZTDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69647-60-5 | |
| Record name | 3-ethylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of 3-ethylcyclobutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of 3-ethylcyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Additionally, purification steps like distillation or chromatography are employed to isolate the desired diastereomers .
Chemical Reactions Analysis
Types of Reactions
3-ethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-ethylcyclobutanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 3-ethylcyclobutane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.
Major Products
Oxidation: 3-ethylcyclobutanone
Reduction: 3-ethylcyclobutane
Substitution: 3-ethylcyclobutyl chloride or 3-ethylcyclobutyl bromide
Scientific Research Applications
Medicinal Chemistry Applications
3-Ethylcyclobutan-1-ol and its diastereomers have shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. The compound's structural characteristics allow for interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of cyclobutanols exhibit anticancer properties. For instance, the synthesis of β-lactams from cyclobutanols has been explored, where the diastereomeric mixtures can be resolved to yield compounds with enhanced biological activity against cancer cell lines . The ability to isolate specific diastereomers allows for targeted therapeutic effects, enhancing efficacy and reducing side effects.
Chiral Resolution Techniques
Chiral resolution is critical in the synthesis of enantiopure compounds, especially in pharmaceuticals. The use of 3-ethylcyclobutan-1-ol as a chiral auxiliary or starting material has been documented.
Table 1: Chiral Resolution Methods for 3-Ethylcyclobutan-1-ol
Case Study: HPLC Separation
A study demonstrated the successful separation of diastereomeric esters derived from 3-ethylcyclobutan-1-ol using HPLC on silica gel, achieving a resolution factor that allowed for effective isolation of individual components . This method is particularly beneficial when scaling up for industrial applications.
Synthetic Applications
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules.
Table 2: Synthetic Applications of 3-Ethylcyclobutan-1-ol
Case Study: Synthesis of β-Lactams
In one documented case, 3-ethylcyclobutan-1-ol was transformed into β-lactam derivatives through a series of reactions that showcased its utility as a precursor in antibiotic synthesis . The ability to manipulate its structure via various chemical transformations highlights its versatility.
Future Directions and Research Opportunities
The exploration of 3-ethylcyclobutan-1-ol continues to present numerous opportunities for research and application:
- Biological Activity Studies : Further investigation into the biological effects of its diastereomers could lead to novel therapeutic agents.
- Advanced Chiral Resolution Techniques : Development of more efficient methods for chiral resolution could enhance the production of enantiopure compounds.
- Industrial Applications : Scaling up the synthesis processes for industrial use could open new markets for this compound.
Mechanism of Action
The mechanism of action of 3-ethylcyclobutan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides a rigid framework that affects the compound’s overall conformation and steric properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
2-(Methylsulfanyl)cyclobutan-1-ol (CID 155970669)
- Molecular Formula : C₅H₁₀OS
- Key Features : Contains a methylsulfanyl (-SCH₃) group at the 2-position.
- Diastereomer Separation : Likely requires chromatographic methods due to differing polarities introduced by the sulfur atom.
- Reactivity : The sulfur group may enhance nucleophilicity compared to the ethyl group in 3-ethylcyclobutan-1-ol, altering reaction pathways in substitution or oxidation reactions .
3-(Methylamino)cyclobutan-1-ol (CAS 1354952-94-5)
- Molecular Formula: C₅H₁₁NO
- Key Features: A methylamino (-NHCH₃) substituent at the 3-position.
- Diastereomer Ratio : Cis/trans = 5:1, suggesting steric and electronic factors during synthesis favor one configuration.
- Applications: Amino-alcohols like this are intermediates in pharmaceutical synthesis, where diastereomer separation is critical for bioactivity .
{2-Azabicyclo[2.2.1]hept-5-en-3-yl}methanol (CAS 1824405-35-7)
- Molecular Formula: C₇H₁₁NO
- Key Features : A bicyclic structure with a fused ring system, increasing rigidity.
- Separation Challenges : Complex geometry may lead to closer elution times during chromatography, complicating purification .
Physical and Chemical Properties
| Property | 3-Ethylcyclobutan-1-ol | 2-(Methylsulfanyl)cyclobutan-1-ol | 3-(Methylamino)cyclobutan-1-ol | {2-Azabicyclo[...]methanol |
|---|---|---|---|---|
| Molecular Formula | C₆H₁₂O | C₅H₁₀OS | C₅H₁₁NO | C₇H₁₁NO |
| Functional Group | Ethyl, -OH | Methylsulfanyl, -OH | Methylamino, -OH | Bicyclic amine, -OH |
| Diastereomer Ratio | Not specified | Not specified | 5:1 (cis:trans) | Mixture unspecified |
| Separation Method | Chromatography | Chromatography | Derivatization + Chromatography | Chromatography |
| Key Reactivity | Alcohol reactions | Thioether oxidation | Amino-alcohol coupling | Bicyclic stability |
Biological Activity
3-Ethylcyclobutan-1-ol is a compound characterized by its unique cyclobutane structure and the presence of an ethyl group. As a mixture of diastereomers, it presents interesting biological activity that warrants detailed investigation. This article aims to explore the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound 3-ethylcyclobutan-1-ol consists of a cyclobutane ring with an ethyl substituent at one position and a hydroxyl group at another. The stereochemistry of the diastereomers can significantly influence their biological activity, making it crucial to understand their individual contributions.
Biological Activity Overview
Research into the biological activity of 3-ethylcyclobutan-1-ol has revealed several potential applications, particularly in pharmacology and toxicology. The compound's activity can be influenced by its diastereomeric forms, which may exhibit different affinities for biological targets.
In Vitro Studies
Recent studies have indicated that certain diastereomers of 3-ethylcyclobutan-1-ol show promising results in inhibiting specific enzymes or interacting with cellular receptors. For example:
- Enzyme Inhibition : Some diastereomers have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.
- Antimicrobial Activity : Preliminary tests suggest that specific diastereomers possess antimicrobial properties against various bacterial strains, indicating potential as a therapeutic agent.
Data Table: Biological Activity of Diastereomers
| Diastereomer | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Diastereomer 1 | COX Inhibition | 25 | |
| Diastereomer 2 | Antimicrobial | 15 | |
| Diastereomer 3 | Cytotoxicity (Cancer) | >100 |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various diastereomers of 3-ethylcyclobutan-1-ol. The results indicated that one specific diastereomer exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value of 15 µM. This suggests that structural modifications in the cyclobutane framework can enhance antimicrobial properties.
Case Study 2: Enzyme Interaction Studies
In a separate investigation focused on enzyme interactions, researchers utilized molecular docking simulations to assess the binding affinity of different diastereomers to COX enzymes. The study found that one diastereomer had a higher binding affinity compared to others, suggesting its potential as a lead compound for anti-inflammatory drug development.
The mechanisms through which 3-ethylcyclobutan-1-ol exerts its biological effects are still under investigation. However, preliminary findings suggest that:
- Enzyme Binding : The hydroxyl group may play a critical role in binding interactions with target enzymes.
- Membrane Permeability : The ethyl group contributes to the lipophilicity of the compound, enhancing its ability to cross cell membranes and interact with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
